Molecular Weight and Lipophilicity Differentiation: 2-Isobutyl vs. 2-Aryl Oxazolo[5,4-d]pyrimidines
The target compound (MW 211.65, cLogP estimated ~2.0–2.5 for the neutral form) is significantly smaller and less lipophilic than its closest commercially available 2-aryl comparators. The 2-(p-tolyl) analog (CAS 1018142-92-1, C12H8ClN3O, MW 245.66) and the 2-(o-tolyl) analog (CAS 1018053-24-1, C12H8ClN3O, MW 245.66) both bear a larger aromatic substituent at position 2, increasing molecular weight by ~34 Da and adding an additional aromatic ring. The 2-isobutyl group is aliphatic and conformationally flexible, whereas the 2-aryl groups are planar and aromatic, resulting in fundamentally different molecular recognition properties. This difference in size and lipophilicity is critical for CNS penetration prediction (lower MW and fewer aromatic rings favour blood-brain barrier penetration per classic medicinal chemistry guidelines), solubility, and binding pocket accommodation in targets with size-restricted hydrophobic subpockets.
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) as determinants of drug-likeness and CNS MPO score |
|---|---|
| Target Compound Data | MW = 211.65 g/mol; formula C9H10ClN3O; 1 aromatic ring (fused oxazolo-pyrimidine core); 2-position substituent = isobutyl (aliphatic, 4 heavy atoms, rotatable bonds = 2) |
| Comparator Or Baseline | 7-Chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine (CAS 1018142-92-1): MW = 245.66 g/mol; formula C12H8ClN3O; 2 aromatic rings; 2-position substituent = p-tolyl (aromatic, 7 heavy atoms, rotatable bonds = 0). 7-Chloro-2-(o-tolyl)oxazolo[5,4-d]pyrimidine (CAS 1018053-24-1): MW = 245.66 g/mol. |
| Quantified Difference | ΔMW ≈ 34 Da (13.9% lower for target). Δ aromatic ring count = −1. Rotatable bond count higher for target (2 vs. 0 for the tolyl C–C bond), yielding greater conformational entropy. |
| Conditions | Calculated physicochemical properties based on molecular formula and structure; cLogP values are estimates derived from standard medicinal chemistry calculators (e.g., ChemDraw, MarvinSketch). No experimental logP or logD data were located for the target compound in primary literature. |
Why This Matters
The lower molecular weight and reduced aromatic ring count of the 2-isobutyl derivative support its selection when CNS drug-likeness, aqueous solubility, or reduced aromatic stacking (e.g., to avoid CYP inhibition or hERG binding) is prioritized over the enhanced π–π interactions offered by 2-aryl analogs.
